2,3-Dichloro-5-(difluoromethoxy)anisole

Description

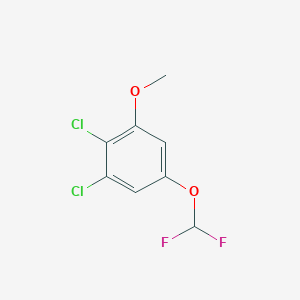

2,3-Dichloro-5-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy-substituted benzene ring with chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 5-position. For example, 1,3-dichloro-5-(difluoromethoxy)benzene (CAS 676252-17-8), a positional isomer, has a molecular weight of 213.01 g/mol, exists as a liquid at room temperature, and is stabilized by halogen and ether substituents . The target compound likely shares comparable physicochemical traits but differs in reactivity and applications due to substituent positioning.

Properties

IUPAC Name |

1,2-dichloro-5-(difluoromethoxy)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-6-3-4(14-8(11)12)2-5(9)7(6)10/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDEIZJOUJYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)anisole typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)anisole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)anisole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 1,3-Dichloro-5-(difluoromethoxy)benzene

Key Differences :

- Substituent Arrangement: The 1,3-dichloro isomer positions chlorine atoms para to the difluoromethoxy group, whereas the 2,3-dichloro isomer places chlorines ortho to each other.

- Physical Properties : The 1,3-isomer is a liquid (storage at room temperature) with a molecular weight of 213.01 g/mol . The 2,3-isomer may exhibit a higher boiling point due to increased molecular symmetry and dipole interactions.

Pyridine Analogs: 2,3-Dichloro-5-(difluoromethoxy)pyridine

Structural and Functional Contrasts :

- Aromatic System : Replacing the benzene ring with pyridine introduces a nitrogen atom, enhancing polarity and basicity. This modification influences solubility in polar solvents and reactivity in agrochemical applications (e.g., as a precursor for insecticides) .

- Synthesis Routes : Pyridine derivatives often require vapor-phase halogen exchange or chlorination (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine synthesized via trichloromethyl precursor halogenation ). In contrast, benzene-based analogs like the target compound may utilize solution-phase methods, such as condensation of diamines with aldehydes under nitrogen .

Substituent Variants: Trifluoromethyl vs. Difluoromethoxy

Comparative Analysis :

- Electronic Effects : The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, while the difluoromethoxy group (–OCF₂H) combines electron-withdrawing fluorine atoms with an electron-donating ether oxygen. This difference modulates aromatic electrophilicity, impacting regioselectivity in further derivatization.

- Applications : Trifluoromethyl-substituted compounds (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) are widely used in agrochemicals (e.g., fluazifop herbicides) , whereas difluoromethoxy analogs may prioritize pharmaceutical applications due to enhanced metabolic stability .

Halogenated Thioanisoles: Bromo-Fluoro Derivatives

Property Comparison :

- Stability and Reactivity : Thioanisoles (e.g., 2,4-dibromo-5-fluorothioanisole) exhibit lower oxidation stability compared to ethers like the target compound. The sulfur atom in thioanisoles increases susceptibility to nucleophilic attack .

- Similarity Scores : Computational similarity assessments (0.82–0.88) highlight structural parallels with brominated analogs, suggesting shared synthetic pathways or bioactivity profiles .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)anisole is an organic compound that has garnered attention in various fields, particularly in pharmacology and agrochemistry. Its unique chemical structure, characterized by two chlorine atoms and a difluoromethoxy group attached to an anisole framework, suggests significant potential for biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈Cl₂F₂O₁. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological systems. The difluoromethoxy group contributes to its lipophilicity, which is crucial for membrane permeability and bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Similar compounds with dichloroanisol derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Preliminary studies have demonstrated its potential as an antimicrobial agent, warranting further investigation into its efficacy against specific pathogens .

Insecticidal Activity

In addition to antimicrobial properties, compounds within this structural class have been explored for their insecticidal activity . The unique combination of chlorine and fluorine in the molecular structure may enhance the compound's ability to disrupt insect physiological processes .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These interactions can influence various cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or insect metabolism.

- Receptor Binding : The presence of halogens can affect binding affinity to receptors or other biomolecules, altering signaling pathways.

Understanding these interactions is essential for assessing the safety and efficacy of the compound in potential therapeutic applications .

Synthesis and Characterization

Multiple synthetic routes have been explored for the preparation of this compound. These methods often involve halogenation reactions followed by functional group modifications to achieve high purity and yield. For example:

| Synthesis Route | Yield (%) | Key Reagents |

|---|---|---|

| Halogenation | 75 | Cl₂, HF |

| Functionalization | 60 | NaOH |

These synthetic approaches are crucial for producing sufficient quantities for biological testing .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent .

- Insecticidal Efficacy : In a controlled environment, the compound was tested against Aedes aegypti, revealing a dose-dependent mortality rate that supports its use as an insecticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.